

# Preliminary Spectroscopic Data of Coriamyrtin: A Technical Guide

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## Compound of Interest

Compound Name: Coriamyrtin

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This technical guide provides a summary of preliminary spectroscopic data for **Coriamyrtin**, a toxic sesquiterpene lactone of the picrotoxane family. Due to the limited availability of comprehensive public data for **Coriamyrtin** itself, this guide presents representative spectroscopic data from closely related picrotoxane sesquiterpenes to offer valuable insights for researchers in natural product chemistry, pharmacology, and drug development. The methodologies described are standard analytical protocols applicable to the structural elucidation of this class of compounds.

## Overview of Coriamyrtin

**Coriamyrtin** (C<sub>15</sub>H<sub>18</sub>O<sub>5</sub>, Molar Mass: 278.30 g/mol) is a naturally occurring neurotoxin found in plants of the Coriaria genus.<sup>[1][2]</sup> It is known for its convulsant effects, which are attributed to its activity as a non-competitive antagonist of the γ-aminobutyric acid (GABA-A) receptor.<sup>[1]</sup> By blocking the inhibitory effects of GABA in the central nervous system, **Coriamyrtin** leads to neuronal hyperexcitation. This mechanism of action makes it a subject of interest in neuropharmacology and toxicology.

## Spectroscopic Data

The following sections present representative spectroscopic data for compounds belonging to the picrotoxane family, which share the same core chemical scaffold as **Coriamyrtin**. This data

is intended to provide a foundational understanding of the expected spectral characteristics of **Coriamyrtin**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. Below are representative  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for picrotoxane-type sesquiterpenes isolated from *Dendrobium nobile*.<sup>[3][4][5]</sup>

Table 1: Representative  $^1\text{H}$  NMR (500 MHz) and  $^{13}\text{C}$  NMR (125 MHz) Data of Picrotoxane Sesquiterpenes<sup>[3][4][5]</sup>

| Position | Dendroterpene<br>A ( $\delta_c$ , $\delta H$ ,<br>mult. (J in Hz)) | Dendroterpene<br>B ( $\delta_c$ , $\delta H$ ,<br>mult. (J in Hz)) | Dendroterpene<br>C ( $\delta_c$ , $\delta H$ ,<br>mult. (J in Hz)) | Dendroterpene<br>D ( $\delta_c$ , $\delta H$ ,<br>mult. (J in Hz)) |
|----------|--|--|--|--|
| 1        | 52.5, C  | 53.3, C  | 47.8, C  | 50.4, C  |
| 2        | 51.2, CH 4.24, s   | 49.0, CH 4.18, d<br>(9.7)  | 81.5, CH 4.28, d<br>(3.6)  | 81.6, CH 4.25, d<br>(3.6)  |
| 3        | 84.5, CH 4.34,<br>brd (5.5)  | 83.2, CH 4.33,<br>brd (5.6)  | 77.9, CH 4.75,<br>dd (3.6, 5.6)                                    | 77.5, CH 4.79,<br>dd (3.6, 5.1)                                    |
| 4        | 52.5, CH 2.02, m   | 52.3, CH 2.01,<br>ddd (4.7, 4.7,<br>11.2)                          | 50.9, CH 2.29,<br>ddd  | 51.1, CH 2.27, m   |
| 5        | 46.1, CH 2.28, t<br>(4.3)  | 51.0, CH 2.47, d<br>(4.7)  | 43.4, CH 2.57,<br>dd (4.3, 5.6)                                    | 43.2, CH 2.57,<br>dd (4.3, 5.8)                                    |
| 6        | 42.5, CH 2.33, m   | 80.6, C  | 43.6, CH 2.20, m   | 44.9, CH 2.31, m   |
| 7        | 130.3, CH 5.51,<br>d (9.8)   | 130.8, CH 5.58,<br>d (9.8)   | 65.2, CH 4.05, d<br>(4.3)  | 65.3, CH 4.07, d<br>(4.3)  |
| 8        | 136.6, CH 5.63,<br>d (9.8)   | 136.1, CH 5.68,<br>d (9.8)   | 60.1, CH 3.86, d<br>(4.3)  | 60.0, CH 3.88, d<br>(4.3)  |
| 9        | 36.9, CH <sub>2</sub> 2.69,<br>2.35                                | 36.9, CH <sub>2</sub> 2.70,<br>2.38                                | 36.8, CH <sub>2</sub> 2.45,<br>2.15                                | 36.8, CH <sub>2</sub> 2.46,<br>2.15                                |
| 10       | 27.3, CH <sub>3</sub> 1.04, s                                      | 22.3, CH <sub>3</sub> 0.96, s                                      | 31.3, CH <sub>3</sub> 1.52, s                                      | 24.3, CH <sub>3</sub> 1.43, s                                      |
| 11       | 26.4, CH 1.84, m   | 26.5, CH 1.86, m   | 27.0, CH 1.95, m   | 26.9, CH 1.94, m   |
| 12       | 180.3, C   | 179.8, C   | 179.9, C   | 179.8, C   |
| 13       | 20.1, CH <sub>3</sub> 0.95, d<br>(6.6)                             | 20.2, CH <sub>3</sub> 0.92, d<br>(6.6)                             | 20.6, CH <sub>3</sub> 1.04, d<br>(6.5)                             | 20.6, CH <sub>3</sub> 1.05, d<br>(6.5)                             |
| 14       | 21.0, CH <sub>3</sub> 0.93, d<br>(6.6)                             | 20.3, CH <sub>3</sub> 0.89, d<br>(6.6)                             | 21.4, CH <sub>3</sub> 1.02, d<br>(6.5)                             | 21.5, CH <sub>3</sub> 1.02, d<br>(6.6)                             |
| 15       | 163.7, C   | 163.5, C   | 179.9, C   | 179.8, C   |

Spectra measured in CDCl<sub>3</sub>.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectra of picrotoxane sesquiterpenes are characterized by absorptions corresponding to hydroxyl, carbonyl (lactone), and carbon-carbon double bonds.

Table 2: Representative IR Absorption Data for Picrotoxane Sesquiterpenes[3][4]

| Compound        | $\nu_{\text{max}}$ (cm <sup>-1</sup> ) | Functional Group Assignment                     |
|-----------------|--|---|
| Dendroterpene A | 3350, 1761, 1683                       | O-H stretch, C=O (lactone) stretch, C=C stretch |
| Dendroterpene B | 3414, 1764, 1666                       | O-H stretch, C=O (lactone) stretch, C=C stretch |
| Dendroterpene C | 3447, 1777                             | O-H stretch, C=O (lactone) stretch              |
| Dendroterpene D | 3414, 1629                             | O-H stretch, C=C stretch                        |

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The following table shows LC-MS/MS data for Picrotoxinin, a compound structurally very similar to **Coriamyrtin**. [6]

Table 3: Representative Mass Spectrometry Data for Picrotoxinin[6]

| Ionization Mode | Precursor Ion [M+Adduct]          | m/z of Precursor | Collision Energy | Major Product Ions (m/z)  |
|-----------------|-----------------------------------|------------------|------------------|---|
| Positive (ESI)  | [M+NH <sub>4</sub> ] <sup>+</sup> | 310.128          | Ramp 20%-70%     | 293.10199,<br>265.10687,<br>247.09508,<br>311.13254               |
| Negative (ESI)  | [M-H] <sup>-</sup>                | 291.0874         | Ramp 20%-70%     | 109.02962,<br>203.10719,<br>291.08701,<br>159.11832,<br>175.11328 |

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of sesquiterpene lactones like **Coriamyrtin**.

### NMR Spectroscopy

- Sample Preparation: A purified sample of the sesquiterpene lactone (1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, CD<sub>3</sub>OD, or DMSO-d<sub>6</sub>) and transferred to a standard 5 mm NMR tube.
- Data Acquisition: A suite of 1D and 2D NMR experiments is typically performed on a high-field NMR spectrometer (e.g., 400-600 MHz).
  - 1D NMR: <sup>1</sup>H NMR to determine proton environments and multiplicities, and <sup>13</sup>C NMR for carbon skeleton information.
  - 2D NMR:
    - COSY (Correlation Spectroscopy): To identify <sup>1</sup>H-<sup>1</sup>H spin-spin coupling networks.
    - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded <sup>1</sup>H and <sup>13</sup>C nuclei.

- HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond)  $^1\text{H}$ - $^{13}\text{C}$  correlations, which is crucial for assembling the molecular structure.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

## Infrared (IR) Spectroscopy

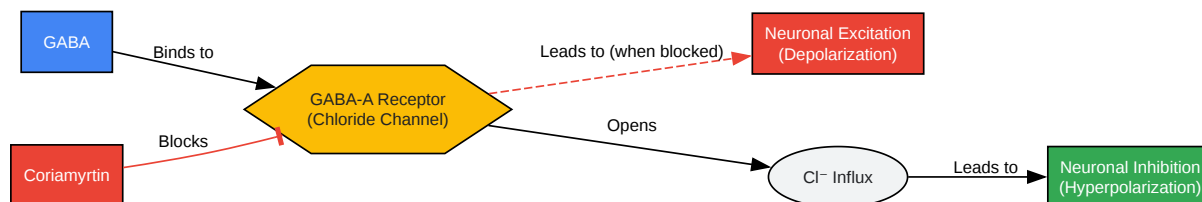
- Sample Preparation (KBr Pellet Method):
  - A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar.
  - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of  $4000\text{--}400\text{ cm}^{-1}$ . A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

## Mass Spectrometry (LC-MS/MS)

- Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- Chromatographic Separation: The sample is injected into a liquid chromatography system, typically with a reversed-phase C18 column, to separate the compound of interest from any impurities.
- Mass Analysis:
  - The eluent from the LC is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source.
  - A full scan MS spectrum is acquired to determine the mass of the molecular ion.
  - Tandem mass spectrometry (MS/MS) is then performed by selecting the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

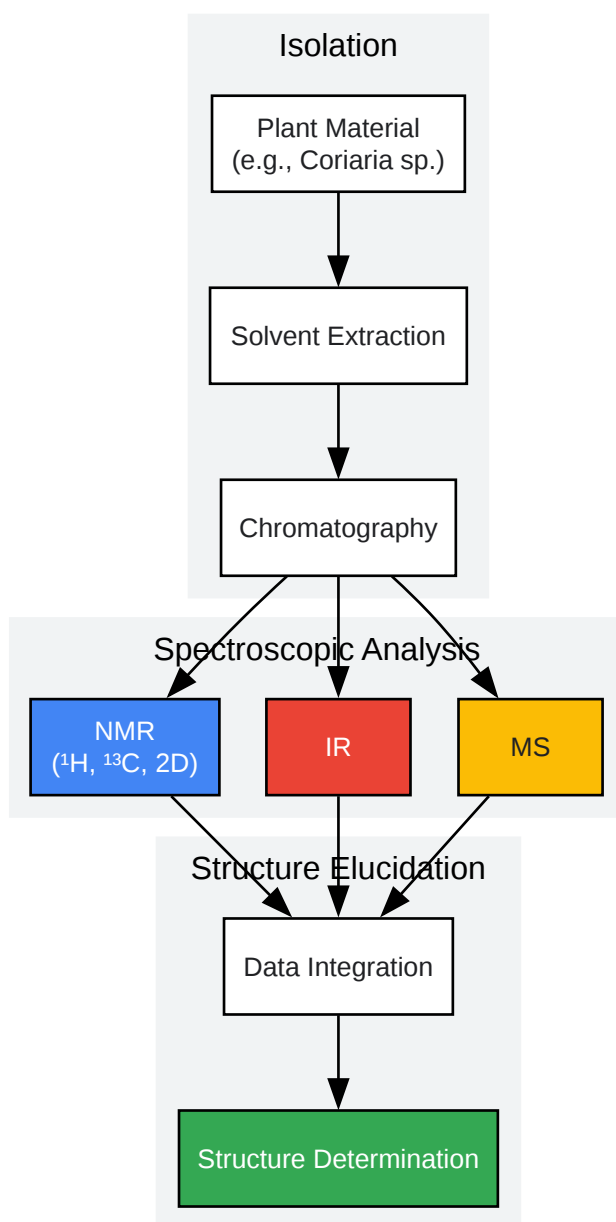
## Signaling Pathway and Logical Relationships

**Coriamyrtin**'s primary mechanism of action is the antagonism of the GABA-A receptor, a ligand-gated ion channel. The following diagrams illustrate this inhibitory action and a general workflow for the spectroscopic analysis of such natural products.



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**Coriamyrtin**'s antagonistic action on the GABA-A receptor.



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General workflow for the spectroscopic analysis of **Coriamyrtin**.

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